-Amino-3,5-dinitrobenzoic acid (ADBA) has been synthesized and characterized using various methods. Common approaches involve nitration of anthranilic acid (2-aminobenzoic acid) followed by purification techniques like recrystallization. ADBA's structure and properties have been confirmed using spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
ADBA can undergo diazotization, a process where the amino group (-NH₂) is converted into a diazonium ion (-N₂⁺). This reactive intermediate can then couple with aromatic compounds, forming azo linkages (-N=N-). This property makes ADBA a potential derivatizing reagent for various analytical applications. Studies have explored its reactivity towards different aromatic compounds, demonstrating successful coupling with varying degrees of efficiency. []
The research on ADBA's applications is ongoing, with some potential areas of exploration including:
2-Amino-3,5-dinitrobenzoic acid is an organic compound with the molecular formula CHNO. It features two nitro groups and an amino group attached to a benzoic acid backbone, making it a highly functionalized aromatic compound. This compound is known for its bright yellow color and is used in various chemical applications, particularly in analytical chemistry for the identification of organic substances.
2-Amino-3,5-dinitrobenzoic acid exhibits notable biological activities. Research indicates that it may have antimicrobial properties and could act as an anti-inflammatory agent. Its derivatives have been studied for potential therapeutic applications, particularly in the context of drug development targeting various diseases.
The synthesis of 2-amino-3,5-dinitrobenzoic acid typically involves:
Alternative synthesis methods may also include starting from 3-nitrobenzoic acid and applying similar nitration techniques .
2-Amino-3,5-dinitrobenzoic acid has several applications:
Studies on the interactions of 2-amino-3,5-dinitrobenzoic acid with various biological systems have shown that it can interact with proteins and enzymes. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance, research has demonstrated its binding affinity to certain receptors, indicating possible pathways for drug development.
Several compounds share structural similarities with 2-amino-3,5-dinitrobenzoic acid. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Nitrobenzoic Acid | Mononitro derivative | Less acidic than 2-amino-3,5-dinitrobenzoic acid |
| 4-Nitrobenzoic Acid | Mononitro derivative | Used similarly for derivatization but less effective |
| 4-Amino-3,5-Dinitrobenzoic Acid | Amino derivative | Exhibits different biological activity compared to 2-amino variant |
| 2-Amino-4-nitrophenol | Amino phenol derivative | Different positioning of amino group affects reactivity |
These comparisons highlight the unique positioning of functional groups in 2-amino-3,5-dinitrobenzoic acid that contribute to its distinct chemical behavior and applications.
¹³C NMR spectroscopy provides detailed information about the carbon framework of 2-amino-3,5-dinitrobenzoic acid. The carbonyl carbon of the carboxylic acid group typically resonates around 165-170 ppm, shifted downfield due to the electron-withdrawing environment [10]. The aromatic carbons span a range from approximately 120 to 150 ppm, with specific positions dependent on their substitution pattern and electronic environment.
The carbons bearing nitro groups are typically shifted downfield relative to unsubstituted aromatic carbons, appearing around 140-150 ppm. The carbon bearing the amino group shows characteristic shielding effects, appearing in the 140-150 ppm region but with specific chemical shift patterns that distinguish it from nitro-bearing carbons.
The ipso carbon bearing the carboxyl group typically appears around 130-140 ppm, with its exact position influenced by the electronic effects of the adjacent substituents. The systematic analysis of these carbon chemical shifts provides detailed information about the electronic distribution within the molecule.
Solvent Effects and Molecular Interactions
NMR spectroscopy in different solvents reveals important information about molecular interactions and conformational behavior. In DMSO-d₆, hydrogen bonding interactions between the solvent and the various functional groups can lead to specific chemical shift patterns and linewidth effects [1]. Comparison of spectra in different solvents provides insights into the relative importance of various intermolecular interactions.
In solid-state NMR studies of crystalline materials and solvates, the spectra reflect the specific molecular conformations and intermolecular interactions present in the crystal structure. Magic angle spinning (MAS) techniques can provide high-resolution solid-state spectra that complement the solution studies.
Multinuclear Relaxation and Dynamics
Analysis of nuclear relaxation times (T₁ and T₂) can provide information about molecular dynamics and intermolecular interactions. The amino group protons may exhibit specific relaxation behavior that reflects their involvement in hydrogen bonding networks or chemical exchange processes.
Temperature-dependent NMR studies can reveal information about conformational dynamics, hydrogen bonding equilibria, and potential phase transitions in the solid state. Variable temperature experiments are particularly valuable for understanding the behavior of hydrogen bonding interactions and their temperature dependence.
Two-Dimensional NMR Techniques
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide detailed connectivity information and confirm structural assignments [1]. These techniques are particularly valuable for complex aromatic systems where overlapping signals might complicate one-dimensional spectral interpretation.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about spatial proximities and molecular conformations, particularly useful for understanding intramolecular interactions and preferred conformational states in solution.
Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 2-amino-3,5-dinitrobenzoic acid through analysis of ionization patterns and characteristic fragment ions [11] [12] [13]. The mass spectrometric analysis reveals detailed insights into the stability and reactivity of various structural components under different ionization conditions.
Molecular Ion Formation and Stability
Under electron ionization (EI) conditions, 2-amino-3,5-dinitrobenzoic acid generates a molecular ion at m/z 227, corresponding to the molecular formula C₇H₅N₃O₆ [12]. The molecular ion stability is moderate, with the presence of multiple electron-withdrawing nitro groups and the amino group creating competing electronic effects that influence the ionization and subsequent fragmentation processes.
Alternative ionization techniques provide complementary information about molecular ion formation. Atmospheric Pressure Chemical Ionization (APCI) analysis of related 3,5-dinitrobenzoic acid shows formation of [M-H]⁻ ions at m/z 211 in negative ion mode, with additional fragmentation generating [M-H-CO₂]⁻ ions at m/z 167 [11]. This decarboxylation process represents a characteristic fragmentation pathway for aromatic carboxylic acids under these ionization conditions.
Characteristic Fragmentation Pathways
The fragmentation pattern of 2-amino-3,5-dinitrobenzoic acid follows predictable pathways based on the relative stability of the resulting fragment ions and the electronic effects of the substituents. Loss of nitro groups represents one major fragmentation pathway, with sequential losses of NO₂ (mass 46) generating fragments at m/z 181 and m/z 135.
Decarboxylation represents another significant fragmentation route, with loss of CO₂ (mass 44) from the molecular ion generating fragments around m/z 183. This process is facilitated by the aromatic stabilization of the resulting carbanion and the electron-withdrawing effects of the nitro substituents that stabilize negative charge development.
The amino group can participate in fragmentation through loss of NH₂ (mass 16) or through more complex rearrangement processes. The presence of the amino group can also influence the fragmentation of other substituents through electronic and steric effects.
Ionization Mode Dependencies
Different ionization techniques reveal complementary aspects of the fragmentation behavior. Electrospray ionization (ESI) typically provides softer ionization conditions that preserve the molecular ion while generating fewer fragment ions [13]. This technique is particularly useful for confirming molecular weight and for studies of non-covalent interactions with other molecules.
Gas chromatography-mass spectrometry (GC-MS) analysis provides information about thermal stability and gas-phase fragmentation patterns [14]. The thermal conditions required for GC analysis can reveal information about decomposition pathways and thermal rearrangement processes that complement the electron impact fragmentation data.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry provides accurate mass measurements that confirm molecular formulas and fragment ion compositions [13]. The ability to distinguish between isobaric ions (ions with the same nominal mass but different exact masses) is particularly valuable for complex aromatic systems with multiple heteroatoms.
Tandem mass spectrometry (MS/MS) techniques allow for detailed study of specific fragmentation pathways through collision-induced dissociation (CID) of selected precursor ions. These studies can reveal multi-step fragmentation mechanisms and provide insights into the energetics of different bond-breaking processes.
Structure-Activity Relationships in Fragmentation
The fragmentation patterns of 2-amino-3,5-dinitrobenzoic acid can be compared with those of related compounds to establish structure-activity relationships. Comparison with other amino-dinitrobenzoic acid isomers reveals the influence of substitution position on fragmentation patterns and molecular ion stability.
Studies of ester and amide derivatives provide information about the influence of different functional groups on the overall fragmentation behavior [13]. These comparative studies are valuable for understanding the electronic and steric factors that control fragmentation pathways in complex aromatic systems.
Applications in Analytical Chemistry
The characteristic fragmentation patterns serve as valuable fingerprints for analytical identification and quantification of 2-amino-3,5-dinitrobenzoic acid in complex mixtures. The combination of molecular ion confirmation and characteristic fragment ions provides reliable identification criteria for analytical applications.